Bromo-PEG5-acid
Overview
Description
Bromo-PEG5-acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .
Mechanism of Action
Target of Action
Bromo-PEG5-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These amine groups are ubiquitous in biological systems, playing crucial roles in various biochemical processes.
Mode of Action
The bromide (Br) in this compound is a very good leaving group for nucleophilic substitution reactions . This means that the bromide atom can be easily replaced by a nucleophile, such as a primary amine group. The terminal carboxylic acid can react with these primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . This can lead to the creation of larger molecules, potentially altering their function and properties. The exact molecular and cellular effects would depend on the specific primary amine involved in the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the reaction between the carboxylic acid of this compound and primary amine groups . Additionally, the compound’s hydrophilic nature means that its action, efficacy, and stability may be affected by the polarity and pH of the surrounding environment.
Biochemical Analysis
Biochemical Properties
Bromo-PEG5-acid interacts with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This interaction is facilitated by the bromide group, which is a good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with primary amine groups to form a stable amide bond . This process is facilitated by the bromide group, which acts as a good leaving group for nucleophilic substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG5-acid can be synthesized through the reaction of PEG with a brominating agent, followed by the introduction of a carboxylic acid group. The reaction typically involves the use of reagents such as hydrobromic acid or bromine in the presence of a catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity levels suitable for research and commercial applications.
Types of Reactions:
Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. .
Amide Bond Formation: The terminal carboxylic acid can react with primary and secondary amines under amide coupling conditions using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, and other nucleophiles in the presence of a base.
Amide Bond Formation: EDC, HATU, or DCC (dicyclohexylcarbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA)
Major Products:
Substitution Reactions: Products include PEG derivatives with substituted nucleophiles.
Amide Bond Formation: Stable amide-linked PEG derivatives
Scientific Research Applications
Bromo-PEG5-acid is widely used in various scientific research fields due to its versatile chemical properties:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in the modification of biomolecules for enhanced solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the production of specialty chemicals and materials with specific functional properties
Comparison with Similar Compounds
- Bromo-PEG1-acid
- Bromo-PEG2-acid
- Bromo-PEG3-acid
- Bromo-PEG4-acid
- Bromo-PEG6-acid
- Bromo-PEG8-acid
Uniqueness: Bromo-PEG5-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. This makes it particularly suitable for applications requiring precise control over molecular spacing and solubility .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrO7/c14-2-4-18-6-8-20-10-12-21-11-9-19-7-5-17-3-1-13(15)16/h1-12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKETVVWJRQCHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101169319 | |
Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1817735-27-5 | |
Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(14-bromo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101169319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.